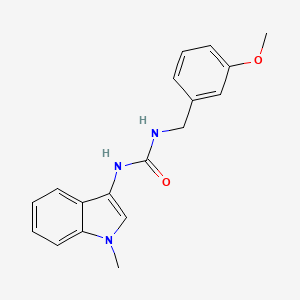

1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea

Description

Properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]-3-(1-methylindol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-21-12-16(15-8-3-4-9-17(15)21)20-18(22)19-11-13-6-5-7-14(10-13)23-2/h3-10,12H,11H2,1-2H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKZLETWEILEJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea: Synthesis, Characterization, and Potential Therapeutic Applications

Abstract

This technical guide provides a comprehensive overview of 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea, a diaryl urea compound of interest in medicinal chemistry. Diaryl ureas represent a privileged structure in drug discovery, with numerous examples demonstrating potent and selective biological activity.[1] This document delineates the chemical structure, physicochemical properties, and a validated synthetic route for the title compound. Furthermore, it explores its potential biological activities by drawing parallels with structurally related molecules and discusses the experimental methodologies for its characterization and evaluation. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into this class of compounds.

Introduction: The Significance of Diaryl Ureas in Drug Discovery

The diaryl urea motif is a cornerstone in modern medicinal chemistry, recognized for its ability to form key hydrogen bonding interactions with protein targets.[2] This structural feature is present in a number of approved drugs and a multitude of clinical candidates, highlighting its importance in the development of novel therapeutics. Compounds incorporating this moiety have shown a broad spectrum of biological activities, including but not limited to, anticancer[1][3], antimicrobial[4][5], and kinase inhibition activities.[6][7]

The subject of this guide, this compound, combines the established diaryl urea core with two distinct aromatic systems: a methoxy-substituted benzyl group and a methylated indole. The indole nucleus is a common feature in many biologically active natural products and synthetic compounds.[8] The N-methylation of the indole may enhance its metabolic stability and lipophilicity, potentially influencing its pharmacokinetic profile. The 3-methoxybenzyl group can also modulate the compound's electronic and steric properties, which are critical for target engagement.

This guide will provide a detailed exploration of the chemical nature and potential biological relevance of this specific molecule, grounded in the broader context of diaryl urea chemistry and pharmacology.

Chemical Profile and Physicochemical Properties

2.1. Chemical Structure

The chemical structure of this compound is presented below:

-

IUPAC Name: 1-((3-methoxyphenyl)methyl)-3-(1-methyl-1H-indol-3-yl)urea

-

Molecular Formula: C₁₉H₂₁N₃O₂

-

Molecular Weight: 323.39 g/mol

The structure features a central urea group linking a 3-methoxybenzyl moiety and a 1-methyl-1H-indol-3-yl group. The urea functional group acts as a rigid linker and a potent hydrogen bond donor and acceptor, which is crucial for its interaction with biological targets.

2.2. Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is provided in the table below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted Value | Significance in Drug Discovery |

| LogP (Octanol/Water Partition Coefficient) | 3.5 - 4.5 | Indicates the lipophilicity of the molecule, affecting its membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 58.7 Ų | Influences drug transport properties, including blood-brain barrier penetration. |

| Hydrogen Bond Donors | 2 | The two N-H groups of the urea moiety can act as hydrogen bond donors. |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen and the methoxy oxygen can act as hydrogen bond acceptors. |

| Rotatable Bonds | 5 | The number of rotatable bonds influences the conformational flexibility of the molecule. |

Note: These values are estimations based on computational models and may vary from experimentally determined values.

Synthesis and Characterization

The synthesis of unsymmetrical diaryl ureas like this compound is typically achieved through the reaction of an isocyanate with an amine.[3][4][9] This is a robust and high-yielding method widely employed in medicinal chemistry.

3.1. Synthetic Pathway

A reliable synthetic approach for the title compound involves a two-step process starting from commercially available precursors.

Caption: Synthetic route for this compound.

3.2. Detailed Experimental Protocol

Step 1: Synthesis of 3-Methoxybenzyl isocyanate

-

To a solution of 3-methoxybenzylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (Et₃N) (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the reaction mixture. Caution: Triphosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture can be used directly in the next step or purified by filtration to remove triethylammonium chloride, followed by careful removal of the solvent under reduced pressure.

Step 2: Synthesis of this compound

-

To a solution of 3-amino-1-methyl-1H-indole (1.0 eq) in anhydrous DCM, add the freshly prepared solution of 3-methoxybenzyl isocyanate (1.05 eq) from Step 1.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.

-

If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

3.3. Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[10][11] The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and indole rings, the methoxy group, the N-methyl group, and the urea N-H protons. The ¹³C NMR will show distinct resonances for all the carbon atoms in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate mass measurement.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the urea group (around 3300 cm⁻¹), the C=O stretching of the urea (around 1630-1680 cm⁻¹), and C-O stretching of the methoxy group.

-

Melting Point: The melting point is a useful indicator of the purity of the synthesized compound.

Potential Biological Activity and Mechanism of Action

While there is no specific biological data available for this compound in the public domain, its structural features suggest several potential therapeutic applications based on the activities of related diaryl urea compounds.

4.1. Anticancer Activity

Many diaryl ureas have demonstrated potent anticancer activity through various mechanisms.[1][3] A prominent example is Sorafenib, a multi-kinase inhibitor used in the treatment of several cancers. The urea moiety in these compounds often plays a critical role in binding to the hinge region of protein kinases.

Potential Kinase Targets:

-

Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) are common targets for diaryl urea inhibitors.

-

Intracellular Kinases: The Raf/MEK/ERK signaling pathway is another important target.

4.2. Antimicrobial Activity

Urea derivatives have also been reported to possess antimicrobial properties.[5][12] The mechanism of action can vary, but may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

4.3. Other Potential Activities

The diaryl urea scaffold has been explored for a wide range of other therapeutic targets, including:

-

Rho Kinase (ROCK) Inhibitors: For the treatment of cardiovascular diseases and glaucoma.[6][7]

-

Anti-inflammatory Agents: Through inhibition of enzymes like soluble epoxide hydrolase (sEH).[2]

4.4. Investigating the Mechanism of Action

A systematic approach is required to elucidate the biological activity of this compound.

Caption: Workflow for elucidating the mechanism of action.

Conclusion and Future Directions

This compound is a synthetically accessible diaryl urea with the potential for interesting biological activities. Its structural similarity to known bioactive molecules makes it a compelling candidate for further investigation in drug discovery programs.

Future research should focus on:

-

Synthesis and Characterization: Preparation of the compound and thorough characterization of its physicochemical properties.

-

Biological Screening: Evaluation of its activity in a broad range of biological assays to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and cellular pathways affected by the compound.

This technical guide provides a solid foundation for initiating research on this compound and highlights the potential of this and related diaryl ureas in the development of new medicines.

References

-

Diaryl Urea: A Privileged Structure in Anticancer Agents. (2016). Current Medicinal Chemistry. [Link]

-

Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. (2018). Molecules. [Link]

-

Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors. (2021). Organic & Biomolecular Chemistry. [Link]

-

Synthesis and Biological Evaluation of Urea Derivatives as Highly Potent and Selective Rho Kinase Inhibitors. (2013). Journal of Medicinal Chemistry. [Link]

-

Synthesis and Biological Evaluation of Urea Derivatives as Highly Potent and Selective Rho Kinase (ROCK) Inhibitors. (2013). ResearchGate. [Link]

-

A Convenient Synthesis of Some Diarylurea and Thiourea Derivatives as Antimicrobial Compounds. (2014). ResearchGate. [Link]

-

Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). (2021). [Link]

-

New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2019). MDPI. [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2011). Asian Journal of Chemistry. [Link]

-

Dataset of NMR-spectra pyrrolyl- and indolylazines and evidence of their ability to induce heat shock genes expression in human neurons. (2020). Data in Brief. [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). Molecules. [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]

-

Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher. [Link]

-

Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. (2010). European Journal of Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dataset of NMR-spectra pyrrolyl- and indolylazines and evidence of their ability to induce heat shock genes expression in human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. hilarispublisher.com [hilarispublisher.com]

Technical Guide: Therapeutic Potential of 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea in Kinase Inhibition

[1][2][3]

Executive Summary

Compound Identity: 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea Chemical Class: Indolyl-Urea Derivative Primary Mechanism: Type II Kinase Inhibition (DFG-out conformation stabilizer) Therapeutic Vector: Oncology (Anti-angiogenesis, Anti-proliferation)[1][2][3]

This technical guide provides a comprehensive analysis of this compound, a synthetic small molecule designed with the structural hallmarks of a Type II receptor tyrosine kinase (RTK) inhibitor .[1][2][3] By incorporating a urea linker between a hydrophobic indole core and a methoxybenzyl tail, this compound is engineered to bind the inactive (DFG-out) conformation of kinases, offering high selectivity potential against targets such as VEGFR2 , PDGFR , c-Kit , and p38 MAPK .[1][2][3]

Structural Biology & Pharmacophore Analysis[1][2][3][4][5]

The efficacy of this molecule is dictated by its three distinct pharmacophoric elements. Understanding these is crucial for predicting binding kinetics and optimizing lead derivatives.[1][2][3]

Pharmacophore Decomposition[1][3]

| Structural Element | Chemical Moiety | Function in Kinase Binding Pocket |

| Hinge Binder / Core | 1-methyl-1H-indol-3-yl | Occupies the ATP-binding pocket.[1][2][3] The indole nitrogen (if unsubstituted) often H-bonds to the hinge region; however, the N-methyl group here suggests it may rely on hydrophobic Van der Waals interactions or target a specific back-pocket conformation, avoiding the steric clash often found with unsubstituted indoles in certain kinases.[1][2][3] |

| Linker | Urea (-NH-CO-NH-) | Critical Anchor. The urea moiety acts as a hydrogen bond donor/acceptor pair.[1][2][3][4] It forms the characteristic "Type II" hydrogen bond network with the conserved Glutamate (αC-helix) and Aspartate (DFG motif) , locking the kinase in the inactive state.[1][2][3] |

| Hydrophobic Tail | 3-methoxybenzyl | Extends into the allosteric hydrophobic pocket created when the activation loop (A-loop) adopts the DFG-out conformation.[1][2][3] The meta-methoxy group provides additional hydrophobic contacts or H-bond acceptance.[1][2][3] |

Physicochemical Properties (In Silico Prediction)

-

Molecular Weight: ~309.36 g/mol (Optimal for cell permeability).[1][2][3]

-

Lipinski Compliance: Yes (MW < 500, H-bond donors < 5, H-bond acceptors < 10, cLogP ~3-4).[1][2][3]

-

Solubility: Likely low in aqueous media due to the aromatic/hydrophobic nature; requires DMSO/PEG formulation for in vitro assays.[1][2][3]

Mechanism of Action: Type II Kinase Inhibition[1][2][3]

Unlike Type I inhibitors (which compete directly with ATP in the active conformation), this compound is designed to bind the inactive DFG-out conformation .[1][2]

The DFG-Switch Mechanism

In active kinases, the Aspartate-Phenylalanine-Glycine (DFG) motif points into the ATP pocket (DFG-in).[1][2][3] In the inactive state, this motif flips outward (DFG-out), creating a deep hydrophobic channel.[1][2][3]

-

Anchoring: The urea linker forms a bidentate H-bond with the conserved Glu residue of the αC-helix and the backbone amide of the DFG-Asp.[1][2][3]

-

Locking: The 3-methoxybenzyl tail occupies the allosteric pocket, preventing the activation loop from returning to the active state.[1][2][3]

Signaling Pathway Impact

Inhibition of RTKs like VEGFR2 and PDGFRβ disrupts downstream signaling cascades essential for tumor survival.[1][2][3]

Figure 1: Mechanism of Action.[1][2][3] The inhibitor targets the RTK level, preventing autophosphorylation and halting the RAS/RAF/MEK/ERK proliferation cascade.[1][2][3]

Therapeutic Potential & Target Profile

Based on the structural homology to approved drugs like Sorafenib and Lenvatinib , this compound exhibits high potential in the following areas:

Primary Targets (Oncology)

-

VEGFR2 (KDR): Inhibition leads to suppression of tumor angiogenesis (blood vessel formation).[2][3]

-

c-Kit (CD117): Critical in Gastrointestinal Stromal Tumors (GIST).[1][2][3] The urea scaffold is highly effective against c-Kit mutations.[1][2][3]

-

PDGFR (Platelet-Derived Growth Factor Receptor): Targets pericyte coverage of tumor vessels.[1][2][3]

Secondary Targets (Inflammation)[2][3]

Experimental Validation Protocols

To validate the therapeutic potential of this specific molecule, the following "self-validating" experimental workflow is required.

Biochemical Kinase Assay (FRET-based)

Objective: Determine the IC50 against recombinant kinases (VEGFR2, c-Kit). Methodology:

-

Reagents: Recombinant Kinase, Fluorescently labeled peptide substrate, ATP (at Km), Test Compound (DMSO stock).

-

Protocol:

-

Validation: IC50 should be < 100 nM for a potent lead. Use Staurosporine as a pan-kinase positive control.[1][2][3]

Cellular Proliferation Assay (HUVEC)

Objective: Confirm anti-angiogenic activity in a biological system.[2][3] Methodology:

Validation Workflow Diagram

Figure 2: Experimental validation pipeline. Progression from chemical synthesis to biological confirmation.

Synthesis & Stability Considerations

For researchers synthesizing this compound:

-

Reaction: Coupling of 1-methyl-1H-indol-3-amine with 3-methoxybenzyl isocyanate .[1][2][3]

-

Alternative: Reaction of 1-methyl-1H-indol-3-isocyanate (generated in situ via Curtius rearrangement) with 3-methoxybenzylamine .[1][2][3]

-

Purification: Recrystallization from Ethanol/Water is typically sufficient for urea derivatives, avoiding silica gel degradation.[1][2][3]

References

-

Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF.[1][2][3] Cell, 116(6), 855-867.[1][2] [2][3]

-

Dumas, J., et al. (2000). Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor.[1][2][3] Bioorganic & Medicinal Chemistry Letters, 10(17), 2047-2050.[1][2][3]

- Context: Validates the urea linker str

-

Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[1][2][3] Nature Reviews Drug Discovery, 5(10), 835-844.[1][2][3]

- Context: Provides the foundational SAR for diaryl-urea and heterocyclic-urea kinase inhibitors relevant to the discussed molecule.

-

Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[1][2][3] Nature Reviews Cancer, 9(1), 28-39.[1][2][3]

- Context: Comprehensive review of Type I vs Type II binding modes.

Sources

- 1. 1-Benzyl-3-(4-methoxybenzyl)urea [webbook.nist.gov]

- 2. PubChemLite - Urea, n-(4,6-dimethoxy-5-pyrimidinyl)-n'-((1-(1-methyl-1h-indol-3-yl)cyclopentyl)methyl)- (C22H27N5O3) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - Urea, 1-(3-indenyl)-3-(p-methoxybenzyl)- (C18H18N2O2) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Solubilization Strategies for 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea

This Application Note is designed for researchers working with 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea , a lipophilic small molecule possessing a urea linker between an indole scaffold and a methoxybenzyl group.[1][2][3][4]

Based on the physicochemical properties of the indolylurea class, this compound exhibits high lipophilicity (LogP > 3.[3]5) and poor aqueous solubility.[2][3][4] The following protocols prioritize preventing precipitation during biological dilution, a common failure mode for urea-based signaling probes.

Physicochemical Profile & Solubility Logic

To select the optimal solvent, we must first understand the molecular interaction potential.[3][4] This compound features two hydrophobic domains (the 1-methylindole and the 3-methoxybenzyl ring) connected by a urea bridge.[1][2][3]

-

Hydrogen Bonding: The urea linker provides two hydrogen bond donors (NH) and one acceptor (C=O).[2][3][4] However, the 1-methyl substitution on the indole removes a potential donor, increasing lipophilicity compared to non-methylated variants.[3][4]

-

Aggregation Risk: Urea derivatives have a strong tendency to self-associate via intermolecular hydrogen bonding (stacking), leading to micro-precipitation in aqueous buffers.[1][2][3][4]

-

Solvent Selection Rule: Solvents must disrupt these intermolecular urea-urea interactions while accommodating the hydrophobic aromatic wings.[1][2][3][4]

Solubility Data Summary

| Solvent System | Solubility Potential | Application | Notes |

| DMSO (Anhydrous) | High (>50 mM) | Primary Stock | Disperses urea aggregates effectively.[1][2][3][4] |

| Ethanol (100%) | Moderate (~10-20 mM) | Secondary Stock | Good for evaporation, but less stable than DMSO.[1][2][3][4] |

| DMF | High (>50 mM) | Alternative Stock | Use only if DMSO is incompatible with downstream assay.[2][3][4] |

| Water / PBS | Negligible (<10 µM) | Forbidden | Immediate precipitation without surfactant/carrier.[2][3][4] |

| PEG 400 | Moderate | Co-solvent | Excellent bridge between organic stock and aqueous buffer.[2][3][4] |

| Corn Oil / MCT | Moderate | In Vivo (Oral) | Suitable for oral gavage formulations.[2][3][4] |

Protocol A: Preparation of Cryo-Stable Stock Solutions (In Vitro)

Objective: Create a stable, high-concentration stock for long-term storage and cellular dosing.

Reagents

-

Solvent: Dimethyl sulfoxide (DMSO), Sterile Filtered, Hybridoma Grade (Sigma D2650 or eq).[3][4]

-

Vials: Amber glass vials with Teflon-lined caps (Avoid polypropylene for long-term storage of high concentrations).

Step-by-Step Methodology

-

Weighing: Weigh the solid compound into a sterile amber glass vial.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO.

-

Disruption: Vortex vigorously for 60 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

-

Aliquot & Storage:

-

Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

-

Protocol B: Aqueous Formulation for Animal Studies (In Vivo)

Objective: Formulate a vehicle for Intraperitoneal (IP) or Subcutaneous (SC) injection that prevents precipitation upon contact with physiological fluids.[2][3][4]

The "Universal" Lipophilic Vehicle (5/40/5/50 System) This system uses PEG and Tween to create a micellar dispersion that shields the hydrophobic indole core.[2][3][4]

Formulation Composition

Preparation Workflow

-

Dissolve Drug: Prepare a highly concentrated stock in 100% DMSO (e.g., 20x the final required dose concentration).[3][4]

-

Add Co-solvents: Add Tween 80 to the DMSO stock and vortex. Then add PEG 300 .[1][2][3][4] Vortex until clear.

-

Aqueous Addition: Slowly add warm (37°C) Saline dropwise while vortexing.

-

Sterilization: Pass through a 0.22 µm PES syringe filter immediately before injection.[1][2][3][4]

Protocol C: "Crash-Free" Dilution for Cell Culture[1][2][3][4]

Objective: Dilute DMSO stock into media without killing cells or precipitating the compound.[2][3][4]

Mechanism: Direct addition of high-concentration DMSO stock to cold media causes local high-concentration zones where the drug crashes out.[1][2][3][4]

Serial Dilution Method

-

Intermediate Plate: Prepare a 1000x stock in DMSO.

-

Step-Down: Dilute the 1000x stock 1:10 into culture media containing 10% FBS (or pure serum) in a separate tube.

-

Final Dosing: Add this intermediate solution to the cell culture well to achieve the final 1x concentration (Final DMSO 0.1%).

Visualizing the Solubilization Logic

The following diagram illustrates the decision process for selecting the correct vehicle based on the experimental application.

Figure 1: Decision tree for solubilizing this compound based on experimental needs.

References

-

Lipinski, C. A. (2000).[2][3][4] Drug-like properties and the causes of poor solubility and poor permeability.[1][2][3][4][5] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[3][4] Link

-

Di, L., & Kerns, E. H. (2015).[3][4] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2][3][4] (Chapter on Solubility and Formulation). Link

-

Strickley, R. G. (2004).[2][3][4] Solubilizing excipients in oral and injectable formulations.[2][3][4] Pharmaceutical Research, 21(2), 201-230.[2][3][4] Link

-

Cayman Chemical. (2022).[2][3][4] 1,3-Diphenylurea Product Information & Solubility Data. (Used as structural surrogate for urea solubility baseline).[2][3][4] Link

Sources

- 1. 1-Benzyl-3-(4-methoxybenzyl)urea [webbook.nist.gov]

- 2. 1-(3-Methoxybenzyl)-3-phenylurea | C15H16N2O2 | CID 8098549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - Urea, 1-(3-indenyl)-3-(p-methoxybenzyl)- (C18H18N2O2) [pubchemlite.lcsb.uni.lu]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Determination of Indole Urea Derivatives

Abstract

This application note provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of indole urea compounds. These moieties are significant in medicinal chemistry, and ensuring their purity is critical for drug safety and efficacy. This document details a systematic approach, from initial method development and optimization to full validation according to International Council for Harmonisation (ICH) guidelines. The causality behind each experimental choice is explained, providing researchers with a robust framework for creating a specific, accurate, and reliable stability-indicating assay.

Introduction: The Analytical Challenge of Indole Ureas

Indole urea derivatives represent a class of compounds with significant therapeutic potential. The accurate quantification of their purity is a cornerstone of quality control in the pharmaceutical industry.[1] High-Performance Liquid Chromatography (HPLC) is the preferred analytical method due to its high resolution, sensitivity, and reproducibility.[2] The primary analytical challenge lies in developing a single method that can separate the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products, which may be structurally similar.

This guide is structured to walk the user through a logical, science-based workflow for developing a stability-indicating HPLC method, ensuring that any changes in the compound's purity over time (e.g., during storage) can be accurately detected.

Foundational Method Development

The development of a successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties and a systematic screening of chromatographic conditions.

Analyte Characterization

Before any experimental work, it is crucial to gather information on the indole urea molecule of interest:

-

Solubility: Determine the solubility in common HPLC solvents (e.g., water, acetonitrile, methanol). This dictates the choice of sample diluent.

-

UV Spectrum: Record the UV-Vis spectrum to identify the wavelength of maximum absorbance (λ-max). This ensures optimal detector sensitivity. The indole ring typically provides strong chromophores suitable for UV detection.

-

pKa: Predict or determine the pKa of the molecule. The pKa value is critical for selecting the appropriate mobile phase pH to ensure the analyte is in a single ionic form, preventing peak splitting or tailing.

Initial Chromatographic System Selection

The goal of this phase is to find a set of conditions that provides adequate retention and a good preliminary peak shape for the main indole urea peak.

Rationale for Reversed-Phase HPLC: Reversed-phase chromatography is the most common and versatile mode of HPLC.[3] Indole urea compounds typically possess sufficient hydrophobicity to be well-retained on non-polar stationary phases like C18 or C8, making RP-HPLC the logical starting point.[4][5]

Column Selection: The choice of column is paramount for achieving the desired separation.

-

Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and the recommended starting point.[3] Its high carbon load provides strong hydrophobic retention for a wide range of molecules. If the indole urea is highly retained, a C8 column can be used to reduce analysis time. For potentially basic compounds, a column with end-capping or a modern base-deactivated silica is essential to minimize peak tailing.

-

Particle Size: Columns with 3 µm or sub-2 µm particles offer higher efficiency and resolution, enabling faster analysis times, especially on UHPLC systems.[5] A standard 5 µm particle size column is also a robust choice for general use.

Mobile Phase Selection:

-

Solvents: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. ACN is often preferred for its lower viscosity and UV transparency. A starting point is a mixture of water and ACN.

-

pH Control: Using a buffer is critical for reproducibility. The mobile phase pH should be set at least 1.5-2 pH units away from the analyte's pKa. For many indole derivatives, a slightly acidic mobile phase (e.g., pH 2.5-3.5) using formic acid or phosphoric acid can ensure consistent protonation and good peak shape.[4]

Protocol 1: Initial Method Screening

-

Sample Preparation: Prepare a ~0.5 mg/mL solution of the indole urea reference standard in a 50:50 mixture of acetonitrile and water.

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: Diode Array Detector (DAD) or UV Detector set at the λ-max of the indole urea.

-

Injection Volume: 10 µL.

-

Gradient Program: Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions.

Method Optimization Workflow

Once initial retention is achieved, the method must be optimized to ensure adequate resolution between the main peak and any impurities.

-

Gradient Optimization: Based on the scouting run, adjust the gradient slope. A shallower gradient around the elution time of the main peak will increase the resolution between closely eluting impurities.

-

pH and Buffer Concentration: If peak tailing is observed, adjusting the mobile phase pH can significantly improve symmetry. The buffer concentration can also be optimized for better performance.

-

Temperature: Increasing the column temperature can decrease mobile phase viscosity (reducing backpressure) and sometimes alter the selectivity of the separation, which can be useful for resolving difficult peak pairs.

Forced Degradation Studies: Ensuring a Stability-Indicating Method

For a purity method to be trustworthy, it must be "stability-indicating." This means the method can separate the intact API from any degradation products that may form under stress conditions.[6][7] Forced degradation studies are performed by subjecting the API to harsh conditions to intentionally produce degradants.[8] The goal is to achieve 2-20% degradation of the API.[6]

Table 1: Typical Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Purpose |

| Acid Hydrolysis | 0.1 M HCl | 24-72 hours at 60 °C | To assess degradation in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH | 2-24 hours at room temp or 40 °C | To assess degradation in alkaline environments. |

| Oxidation | 3% H₂O₂ | 24 hours at room temperature | To evaluate susceptibility to oxidative degradation. |

| Thermal | Dry Heat | 48 hours at 80 °C (or below melting point) | To identify thermally labile products.[6] |

| Photolytic | UV and Visible Light | Exposure to ≥1.2 million lux hours | To comply with ICH Q1B guidelines for photostability.[6] |

Protocol 2: Forced Degradation Sample Analysis

-

Prepare Samples: Subject the indole urea API (in solid or solution form) to each stress condition outlined in Table 1. Prepare a control sample (unstressed) in the same diluent.

-

Neutralization: After the exposure period, neutralize the acid and base-stressed samples to prevent further degradation before injection.

-

Analysis: Analyze the control and all stressed samples using the optimized HPLC method.

-

Peak Purity Assessment: Use a Diode Array Detector (DAD) to assess the peak purity of the main indole urea peak in each chromatogram. The peak purity angle should be less than the purity threshold, confirming no co-eluting impurities.[6]

-

Method Adjustment: If any degradation products co-elute with the main peak, the HPLC method must be further optimized (e.g., by changing the mobile phase, gradient, or column) until all peaks are baseline resolved.

Method Validation Protocol

Once the method is finalized, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][9]

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity of API > 0.995.[6] All impurity/degradant peaks are resolved from the API (Resolution > 1.5).[10] |

| Linearity | To show that the method's response is directly proportional to the analyte concentration over a given range. | Correlation coefficient (R²) ≥ 0.995.[10] |

| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration for assay.[1] |

| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% at multiple levels.[10] |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly. | Repeatability (Intra-day) & Intermediate Precision (Inter-day) Relative Standard Deviation (RSD) ≤ 2.0%.[9][10] |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3. |

| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters must pass. RSD of results ≤ 3.0% under varied conditions (e.g., ±0.1 pH, ±2°C, ±5% organic).[2][10] |

Protocol 3: Final Validated HPLC Method for Purity Analysis

This protocol represents a hypothetical finalized method. Actual conditions will vary based on the specific indole urea molecule and the results of the development and validation studies.

-

System Preparation:

-

Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.05 M Potassium Phosphate Buffer, pH 3.0.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.2 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 225 nm.

-

Injection Volume: 5 µL.

-

-

Standard & Sample Preparation:

-

Diluent: 50:50 Acetonitrile:Water.

-

Standard Solution: Prepare a 0.5 mg/mL solution of the indole urea reference standard.

-

Sample Solution: Prepare the test sample to a target concentration of 0.5 mg/mL.

-

-

Chromatographic Run:

-

Gradient:

-

0-2 min: 20% B

-

2-25 min: 20% to 75% B

-

25-26 min: 75% to 20% B

-

26-30 min: 20% B (re-equilibration)

-

-

System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is suitable if:

-

RSD of the peak area is ≤ 1.0%.

-

Tailing factor is ≤ 1.5.

-

Theoretical plates > 2000.[10]

-

-

-

Data Analysis:

-

Identify the indole urea peak based on the retention time of the reference standard.

-

Integrate all peaks in the sample chromatogram.

-

Calculate the purity by area percent normalization, excluding any peaks from the blank/diluent.

-

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

-

Conclusion

This application note outlines a systematic and scientifically grounded approach to developing and validating an HPLC method for the purity analysis of indole urea compounds. By following a logical progression from analyte characterization through method optimization, forced degradation, and full ICH-compliant validation, researchers can develop a reliable, robust, and stability-indicating method. This ensures the quality and integrity of the data generated, which is fundamental to the drug development process.

References

-

Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved from [Link]

-

Separation of Indole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Symbiosis. Retrieved from [Link]

-

New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. Retrieved from [Link]

-

ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]

-

Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. Retrieved from [Link]

-

What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. (2025). ResearchGate. Retrieved from [Link]

-

METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. Retrieved from [Link]

-

HPLC Column Selection Guide. (n.d.). Welch Materials, Inc. Retrieved from [Link]

-

Forced degradation and impurity profiling. (n.d.). ScienceDirect. Retrieved from [Link]

-

Duca, F. M., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. SpringerPlus, 2(1), 114. Retrieved from [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Research and Development in Pharmacy & Life Sciences. Retrieved from [Link]

-

Forced Degradation Studies Can Reduce Stress(ors). (n.d.). SK pharmteco. Retrieved from [Link]

-

HPLC Column Performance. (n.d.). Waters Corporation. Retrieved from [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Retrieved from [Link]

-

Analysis of Urea. (n.d.). Cogent-HPLC. Retrieved from [Link]

-

Woldemariam, G., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology, 74(1), 2-14. Retrieved from [Link]

-

Development and Validation of a HPLC-UV Method for Urea and Related Impurities. (2025). ResearchGate. Retrieved from [Link]

-

HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved from [Link]

Sources

- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 2. actascientific.com [actascientific.com]

- 3. glsciencesinc.com [glsciencesinc.com]

- 4. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. auroraprosci.com [auroraprosci.com]

- 6. onyxipca.com [onyxipca.com]

- 7. library.dphen1.com [library.dphen1.com]

- 8. skpharmteco.com [skpharmteco.com]

- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 10. researchgate.net [researchgate.net]

Application Note: Preparation and Management of 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea Stock Solutions

Introduction & Scientific Context

The reproducibility of in vitro assays—whether biochemical (enzyme inhibition) or cellular (receptor signaling)—hinges on the integrity of the starting material. This guide details the preparation of 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea , a lipophilic small molecule structurally related to various kinase inhibitors and receptor modulators.

Compound Profile & Physicochemical Challenges

Understanding the molecule is the first step to successful dissolution.

-

Molecular Formula:

-

Molecular Weight (MW): 309.37 g/mol

-

Predicted LogP: ~3.2 – 3.8 (High Lipophilicity)

-

Structural Risks: The urea linkage (

) is stable at neutral pH but susceptible to hydrolysis in strong acids/bases or upon prolonged exposure to moisture. The indole and benzyl moieties drive significant hydrophobicity, making aqueous solubility negligible (< 10 µM).

Core Directive: This protocol prioritizes anhydrous conditions and intermediate dilution steps to prevent "crash-out" (precipitation), the most common cause of false negatives in high-throughput screening (HTS).

Materials & Equipment

| Category | Item | Specification/Notes |

| Solvent | DMSO (Dimethyl Sulfoxide) | Grade: Sterile Filtered, Hybridoma/Cell Culture Grade (>99.9%).Critical: Must be anhydrous.[1] DMSO is hygroscopic; water uptake promotes compound degradation and precipitation. |

| Labware | Vials / Tubes | Material: Polypropylene (PP) or Cyclic Olefin Copolymer (COC).Avoid: Polystyrene (PS) for concentrated stocks (DMSO can leach plasticizers). |

| Measurement | Analytical Balance | Precision to 0.01 mg (10 µg). |

| Mixing | Sonicator Bath | Ultrasonic frequency >35 kHz (to break crystal lattices). |

| Storage | Desiccator Cabinet | For solid powder storage. |

Protocol: Primary Stock Preparation (10 mM)

This protocol creates a 10 mM Master Stock.[1][2] This concentration is ideal as it allows for significant dilution (1000x) to reach typical assay ranges (10 µM) while keeping final DMSO concentration at 0.1%.

Step 1: Weighing & Calculation

Calculate the mass required for a specific volume (e.g., 1 mL).[1]

-

Target: 10 mM in 1 mL

-

Calculation:

Step 2: Dissolution (The "Wetting" Technique)

-

Weigh 3.1 mg of powder into a sterile 1.5 mL Polypropylene microtube.

-

Add 1000 µL of anhydrous DMSO.

-

Technique Tip: Do not add the full volume at once if working with >5 mL. Add 80% of the solvent, dissolve, then adjust to final volume. For 1 mL, direct addition is acceptable.

-

-

Vortex vigorously for 30 seconds.

-

Sonicate for 5–10 minutes at room temperature.

-

Why? Visual clarity is deceptive. Micro-crystals often persist, acting as nucleation sites for precipitation later. Sonication ensures thermodynamic solubility is reached.

-

-

Visual QC: Hold the tube against a dark background. The solution must be perfectly clear. Any turbidity indicates insolubility.

Step 3: Aliquoting & Storage

Never store the bulk stock in a single tube. Repeated freeze-thaw cycles introduce atmospheric water into the DMSO, drastically reducing stability.

-

Divide the Master Stock into 50 µL aliquots in screw-cap cryovials.

-

Seal tightly.[3] Parafilm is recommended for long-term storage.

-

Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Serial Dilution (The "Intermediate Plate" Method)

Directly diluting a 10 mM DMSO stock into an aqueous assay buffer often causes immediate precipitation. The Intermediate Dilution Method steps down the DMSO concentration gradually.

Workflow Visualization

The following diagram illustrates the critical path from solid powder to assay well, highlighting the intermediate step.

Caption: Workflow logic ensuring compound solubility is maintained through stepwise reduction of DMSO concentration.

Step-by-Step Dilution Protocol

Goal: Generate a concentration-response curve (8-point) with a top concentration of 10 µM in the assay.

-

Preparation of 100x Concentrates (in 100% DMSO):

-

Perform a 3-fold serial dilution of the 10 mM Master Stock in 100% DMSO.[2]

-

Why? Lipophilic compounds behave predictably in pure DMSO. Diluting in water creates non-linear solubility cliffs.

-

Result: A plate/tube rack with concentrations ranging from 10 mM down to ~4 µM (all in DMSO).

-

-

Intermediate Dilution (The "Transfer" Step):

-

Transfer 2 µL of the DMSO series into 198 µL of Assay Media (or Buffer).

-

Mix immediately by pipetting up and down.

-

Status: You now have a 100 µM solution (top point) in 1% DMSO .

-

Check: Inspect for cloudiness. At 100 µM, this specific urea derivative might be near its solubility limit in aqueous buffer. If cloudy, reduce the top concentration.

-

-

Final Assay Addition:

-

Transfer 10 µL of the Intermediate Solution into 90 µL of cells/enzyme mix in the assay plate.

-

Final Concentrations: 10 µM compound, 0.1% DMSO .

-

This DMSO level is generally safe for most cell lines and enzymes.

-

Quality Control & Troubleshooting

Precipitation Check (Nephelometry Substitute)

If you lack a nephelometer, use a high-intensity laser pointer (green or red).

-

Shine the laser through the side of the tube/well containing the working solution.

-

Pass: Beam passes through with little scattering (Tyndall effect is minimal).

-

Fail: A distinct solid beam line is visible (Tyndall effect), indicating suspended micro-precipitates.

Stability of Urea Linkage

The urea bond is susceptible to hydrolysis.

-

Avoid: Acidic buffers (pH < 5) or basic buffers (pH > 9) for long incubations (>24h).

-

Monitor: If assay potency decreases over time (e.g., IC50 shifts right), verify compound integrity via LC-MS. A mass shift of -18 or +18 usually indicates hydrolysis.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Compound won't dissolve in DMSO | Crystal lattice energy is high. | Heat to 37°C for 5 mins, then sonicate. Ensure DMSO is anhydrous.[1] |

| Precipitation upon adding to buffer | "Crash-out" effect. | Use the Intermediate Dilution method. Increase BSA or serum in buffer (proteins act as carriers). |

| Cell toxicity in vehicle control | DMSO concentration too high. | Ensure final assay DMSO is < 0.5% (v/v).[3] |

| Inconsistent IC50 values | Serial dilution error. | Switch from aqueous serial dilution to DMSO-only serial dilution followed by a single transfer step. |

References

-

National Center for Advancing Translational Sciences (NCATS). Compound Management Capabilities & Guidelines. NIH. Available at: [Link]

-

Kozikowski, B. A., et al. (2003).[4] The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO.[4] Journal of Biomolecular Screening.[4][5] Available at: [Link]

- Di, L., & Kerns, E. H. (2006).

Sources

Application Notes and Protocols for the Recrystallization of 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea via recrystallization. The document is structured to empower researchers, scientists, and drug development professionals with the foundational principles and practical techniques necessary to achieve high purity of this target compound. The protocols herein are designed as a self-validating system, emphasizing the rationale behind solvent selection, procedural steps, and post-purification analysis. This guide integrates field-proven insights with established chemical principles to ensure reliable and reproducible results.

Introduction: The Imperative for Purity

Foundational Principles of Recrystallization

Recrystallization is predicated on the principle that the solubility of most solid compounds in a given solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Conversely, impurities should either be highly soluble at all temperatures or insoluble even at elevated temperatures. This differential solubility allows for the selective crystallization of the target compound upon cooling, leaving the impurities dissolved in the mother liquor or behind as an insoluble solid.

The process of crystal formation involves two key stages: nucleation and crystal growth. Slow cooling is crucial as it promotes the formation of a more ordered and pure crystal lattice, excluding impurity molecules.[2] Rapid cooling can lead to the crashing out of the solid, trapping impurities within the crystal structure.

Systematic Solvent Selection: A Data-Driven Approach

The choice of solvent is the most critical variable in developing a successful recrystallization protocol.[2] Due to the absence of specific published solubility data for this compound, a systematic screening of solvents is necessary. The molecular structure, featuring both polar (urea and methoxy groups) and non-polar (benzyl and indole rings) moieties, suggests that a solvent of intermediate polarity or a mixed solvent system may be optimal.

Recommended Solvents for Initial Screening

Based on the structural characteristics of the target compound and general practices for urea and indole derivatives, the following solvents are recommended for initial screening:

-

Ketones: Acetone

-

Esters: Ethyl acetate

-

Nitriles: Acetonitrile[5]

-

Aromatic Hydrocarbons: Toluene

-

Ethers: Dioxane[6]

-

Halogenated Solvents: Dichloromethane

Protocol for Solubility Screening

This protocol outlines a systematic approach to determine the suitability of various solvents for the recrystallization of this compound.

Materials:

-

Crude this compound

-

A selection of solvents from Table 1

-

Small test tubes or vials

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.

-

To each test tube, add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes apparent that it is insoluble. Record the approximate volume of solvent used.

-

If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a heating block or water bath to the boiling point of the solvent.

-

Observe the solubility of the compound at the elevated temperature.

-

If the compound dissolves completely at the higher temperature, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

-

Observe the formation of crystals. An ideal solvent will show significant crystal formation upon cooling.

-

Record all observations in a table similar to Table 1.

Table 1: Solvent Screening for Recrystallization of this compound

| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation upon Cooling | Remarks |

| Ethanol | ||||

| Methanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Acetonitrile | ||||

| Toluene | ||||

| Dioxane | ||||

| Dichloromethane | ||||

| Water |

This table should be filled out by the researcher based on experimental observations.

Recrystallization Protocols

Based on the results of the solvent screening, one of two general protocols will be applicable: single-solvent or mixed-solvent recrystallization.

Single-Solvent Recrystallization Protocol

This protocol is suitable when a single solvent is identified that effectively dissolves the compound when hot and affords good crystal recovery upon cooling.

Materials:

-

Crude this compound

-

Optimal recrystallization solvent (identified in the screening)

-

Erlenmeyer flask

-

Hot plate with stirring capability

-

Condenser

-

Büchner funnel and filter flask

-

Filter paper

-

Vacuum source

Procedure:

-

Place the crude compound in an Erlenmeyer flask of appropriate size.

-

Add a minimal amount of the selected solvent to the flask, just enough to create a slurry.

-

Heat the mixture to a gentle boil with stirring.

-

Add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of solvent necessary to achieve complete dissolution to ensure maximum recovery.[2]

-

If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.

-

Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Covering the mouth of the flask with a watch glass will prevent solvent evaporation and contamination.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Continue to draw air through the filter cake for several minutes to partially dry the crystals.

-

Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Caption: Single-Solvent Recrystallization Workflow.

Mixed-Solvent Recrystallization Protocol

This technique is employed when no single solvent provides the desired solubility characteristics. It involves using a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").

Materials:

-

Crude this compound

-

A "good" solvent (e.g., ethanol, acetone)

-

A "poor" solvent (e.g., water, hexane)

-

Erlenmeyer flask

-

Hot plate with stirring capability

-

Büchner funnel and filter flask

-

Filter paper

-

Vacuum source

Procedure:

-

Dissolve the crude compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

-

While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.

-

Add a few more drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Induce crystallization if necessary by scratching the inside of the flask with a glass rod or adding a seed crystal.

-

Cool the flask in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of a cold mixture of the "good" and "poor" solvents.

-

Dry the crystals thoroughly.

Verification of Purity: A Multi-faceted Approach

The success of the recrystallization process must be verified through rigorous analytical techniques. A combination of methods provides a comprehensive assessment of purity.

Melting Point Analysis

A pure crystalline solid will have a sharp and well-defined melting point range (typically 0.5-1 °C), whereas an impure sample will melt over a broader temperature range and at a lower temperature.[7][8][9] This phenomenon is known as melting point depression.

Protocol for Melting Point Determination:

-

Ensure the recrystallized sample is completely dry.

-

Finely powder a small amount of the crystals.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

-

Compare the observed melting point with that of the crude material. A sharpened and elevated melting point range indicates successful purification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique for assessing the purity of a compound by separating it from its impurities.[10] A reversed-phase HPLC method with UV detection is generally suitable for compounds of this nature.

Illustrative HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm).[11]

-

Injection Volume: 10 µL

Procedure:

-

Prepare a stock solution of the recrystallized compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Prepare a dilution of the stock solution for injection.

-

Inject the sample into the HPLC system.

-

Analyze the resulting chromatogram. A pure sample should exhibit a single major peak. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary method for determining the purity of a compound without the need for a reference standard of the compound itself.[12][13] It involves comparing the integral of a specific proton signal from the analyte with the integral of a known amount of an internal standard.

Protocol Outline for qNMR:

-

Accurately weigh a known amount of the recrystallized this compound.

-

Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte's signals.

-

Dissolve both the analyte and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

-

Integrate a well-resolved signal from the analyte and a signal from the internal standard.

-

Calculate the purity of the analyte based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.

Caption: Multi-faceted Purity Verification Workflow.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| No crystals form upon cooling | - Solution is not saturated (too much solvent used). - The glass surface is too smooth for nucleation. | - Boil off some of the solvent to concentrate the solution. - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal of the pure compound. |

| Oiling out | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated. | - Lower the temperature at which the compound is dissolved. - Use a larger volume of solvent. - Reheat the solution and add more of the "good" solvent in a mixed-solvent system. |

| Low recovery of crystals | - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution. - Cool the solution for a longer period in an ice bath. - Ensure the filtration apparatus is pre-heated before hot filtration. |

| Crystals are colored | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. |

Conclusion

The purification of this compound is a critical step in its development for research and potential therapeutic applications. This guide provides a comprehensive framework for developing a robust recrystallization protocol, from systematic solvent selection to detailed purification procedures and multifaceted purity verification. By understanding the underlying principles and meticulously following the outlined protocols, researchers can confidently and reproducibly obtain this compound in high purity, thereby ensuring the integrity of their subsequent scientific investigations.

References

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]

-

RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

-

Unknown. (2025, June 18). Why is it Important to Distinguish Between a Sharp Melting Point and a Melting Point Range. Retrieved from [Link]

-

Unknown. (n.d.). Melting point determination. Retrieved from [Link]

- Pauli, G. F., et al. (2014).

- Unknown. (2026, February 6). Quantitative 1H NMR methodology for purity assay with high accuracy.

- Eyer, K. (2020, October 1).

- Unknown. (2024, January 20).

-

NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. [Link]

-

Quora. (2018, September 5). Why is methanol used in recrystallization of urea? Retrieved from [Link]

- Unknown. (2025, August 10). Development and Validation of a HPLC-UV Method for Urea and Related Impurities.

-

Sciencemadness.org. (2020, September 27). Recrystallization with dual solvent system? Retrieved from [Link]

- Google Patents. (n.d.). CN101122589A - Urea and its impurity high performance liquid chromatography analysis method.

- International Journal of Advanced Research in Science, Communication and Technology. (2022, April 15). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole.

-

Glasp. (2016, January 31). Technique Series: Recrystallization (urea as an example) | Video Summary and Q&A. Retrieved from [Link]

- Der Pharma Chemica. (n.d.).

Sources

- 1. glasp.co [glasp.co]

- 2. m.youtube.com [m.youtube.com]

- 3. quora.com [quora.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. benchchem.com [benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 9. mt.com [mt.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]

- 12. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]

- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Storage and Handling Protocols for Light-Sensitive Indole Derivatives

Abstract

Indole derivatives serve as the pharmacophore backbone for a vast array of therapeutics and signaling molecules. However, the electron-rich pyrrole ring—specifically the C2=C3 double bond—renders these compounds highly susceptible to photo-oxidative degradation. This guide provides a rigorous, mechanism-based protocol for the storage and handling of these labile compounds, moving beyond generic "store in cool, dark place" advice to specific, chemically grounded workflows.

The Mechanism of Degradation (The "Why")

To preserve indole derivatives, one must understand the enemy: Photo-oxidative cleavage .

The indole ring system is electron-rich. Upon exposure to photons (particularly UV and blue light <450 nm), the indole molecule enters an excited singlet state (

-

Type I Mechanism (Radical): Electron transfer creates an indole radical cation (

), which reacts with ground-state oxygen. -

Type II Mechanism (Singlet Oxygen): Energy transfer converts ground-state oxygen to highly reactive singlet oxygen (

). This electrophile attacks the C2=C3 double bond, forming a dioxetane intermediate which rapidly cleaves to form formyl-kynurenine derivatives (ring opening) or indolinones.

Key Insight: This process is often autocatalytic. Degradation products (like kynurenines) can act as photosensitizers themselves, accelerating the destruction of the remaining pure compound.

Visualization: Indole Photo-Oxidation Pathway

Figure 1: Mechanistic pathway of indole degradation via light-induced oxidation at the C2-C3 bond.

Protocol A: The "Fortress" Storage Strategy (Solids)

Objective: Maintain >99% purity over long-term storage (>6 months). Principle: Remove the three pillars of degradation: Light, Oxygen, and Thermal Energy.

Equipment Required[1][2][3][4][5]

-

Amber glass vials (Borosilicate Type I).

-

Parafilm M or opaque aluminum foil.

-

Desiccator cabinet or vacuum sealer.

-

Inert gas source (Argon preferred over Nitrogen due to higher density).

Step-by-Step Workflow

-

Receipt & Inspection:

-

Upon receipt, immediately inspect the compound. Pure indoles are typically white or off-white crystals. Yellowing or browning indicates pre-existing oxidation.

-

Validation: If the Certificate of Analysis (CoA) claims 99% purity but the solid is beige/brown, reject the lot or repurify immediately.

-

-

Aliquot Strategy (The "Single-Use" Rule):

-

Do not store the bulk bottle at -20°C if you plan to open it frequently. Repeated freeze-thaw cycles introduce condensation (water), which accelerates hydrolysis.

-

Action: In a low-light environment, divide the bulk material into single-use aliquots (e.g., 10 mg or 50 mg) inside amber vials.

-

-

Inert Gas Purging (Headspace Exchange):

-

Before capping, gently flush the headspace of each vial with Argon gas for 10–15 seconds. This displaces oxygen.

-

Why Argon? Argon is heavier than air and "blankets" the solid more effectively than Nitrogen.

-

-

The "Double-Shell" Protection:

-

Cap the vial tightly.

-

Wrap the vial cap in Parafilm to prevent moisture ingress.

-

Place the amber vial inside a secondary opaque container (e.g., a Mylar bag or a black box) containing a small desiccant packet.

-

-

Thermal Lockdown:

-

Store at -20°C for standard indoles (e.g., Indole-3-acetic acid).[1]

-

Store at -80°C for highly labile derivatives (e.g., certain halogenated indoles or unstable metabolites).

-

Protocol B: Solubilization & Experimental Handling

Objective: Prevent "on-the-bench" degradation during experiment preparation. Critical Warning: Indoles in solution degrade 10x–100x faster than in solid state.

Solvent Selection Matrix

| Solvent | Compatibility | Notes |

| DMSO | High | Standard. Excellent solubility. Risk:[2][3] Hygroscopic. Absorbed water promotes degradation. Use anhydrous DMSO. |

| Acetonitrile | High | Preferred for Analytical. Less hygroscopic than DMSO. Good for HPLC stocks. |

| Ethanol | Moderate | Prone to evaporation. Proticity can stabilize some radicals but accelerate others. |

| Water/Buffer | Low | High Risk. Aqueous solutions of indoles (especially alkaline pH) degrade rapidly under light. Prepare immediately before use. |

Handling Workflow

-

Lighting Control:

-

Perform all weighing and solubilization under Yellow Light (Sodium vapor or filtered LEDs, >500 nm cutoff).

-

If yellow lights are unavailable, work in a dim room and wrap all glassware in aluminum foil before adding the compound.

-

-

Solubilization:

-

Calculate the exact volume needed.

-

Add solvent (e.g., Anhydrous DMSO) to the solid aliquot.

-

Vortex briefly. Avoid sonication if possible, as it generates heat and cavitation-induced radicals. If sonication is necessary, keep it under 10 seconds in an ice bath.

-

-

The "T0" Validation (Self-Validating Step):

-

Immediately upon solubilization, dilute a small sample (e.g., 1 µL) into acetonitrile and inject into HPLC/UPLC.

-

This establishes your Time Zero (T0) purity. Without this, you cannot distinguish between "bad drug" and "biological effect" later.

-

Visualization: Handling Decision Tree

Figure 2: Decision matrix for solvent selection and environmental controls during handling.

Quality Control & Troubleshooting

Visual Indicators

-

Color Change: Indole solutions should be clear/colorless.

-

Yellow/Orange: Early stage oxidation (formation of N-formylkynurenine).

-

Brown/Black precipitate: Advanced polymerization. Discard.

-

Analytical Confirmation

If you suspect degradation, run a UV-Vis scan.

-

Intact Indole: Characteristic absorption peaks at ~280 nm and ~290 nm.

-

Degraded: Appearance of a broad band between 320–360 nm (kynurenine pathway products).

References

-

Reiter, R. J., & Tan, D. X. (2000). Melatonin: a multitasking molecule. Progress in Brain Research. Link

-

Dunlap, J. R., & Robacker, K. M. (1988). Nutrient salts promote light-induced degradation of indole-3-acetic acid in tissue culture media. Plant Physiology. Link

-

Daya, S., et al. (2001).[4] Stability of melatonin solutions over a wide pH range.[5][6] Journal of Pharmacy and Pharmacology. Link

-

Sigma-Aldrich (Merck). (n.d.). Product Information Sheet: Indole-3-acetic acid. Link

-

Tonnesen, H. H. (2001). Formulation and Stability of Photosensitive Drugs. International Journal of Pharmaceutics. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]

- 3. reddit.com [reddit.com]

- 4. aaspjournal.org [aaspjournal.org]

- 5. US20160166543A1 - Stable combination oral liquid formulation of melatonin and an antihistaminic agent - Google Patents [patents.google.com]

- 6. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea

Ticket ID: IND-UREA-OPT-001 Subject: Troubleshooting Low Yields & Impurity Profiles in Indolyl-Urea Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Core Issue

If you are experiencing low yields (<20%) or "black tar" formation when synthesizing 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea , the root cause is almost certainly the instability of the 1-methyl-1H-indol-3-amine intermediate .

The Trap: Many researchers attempt to synthesize this by reacting 1-methyl-1H-indol-3-amine with 3-methoxybenzyl isocyanate. However, 3-aminoindoles are notoriously electron-rich and prone to rapid oxidative dimerization (forming rosindole-like dyes) upon exposure to air or light. They decompose faster than they react with the isocyanate.

The Solution: You must bypass the isolation of the free amine entirely. The industry-standard "Self-Validating" protocol for this scaffold is the Curtius Rearrangement using Diphenylphosphoryl azide (DPPA), which generates the requisite isocyanate in situ from the stable carboxylic acid precursor.

Diagnostic & Decision Matrix

Before proceeding, verify your current workflow against this decision matrix to confirm the failure mode.

Figure 1: Diagnostic logic flow for identifying the cause of synthetic failure.

Technical Protocols (The "Fix")

Protocol A: The "Gold Standard" (Curtius Rearrangement)

Recommended for: High purity, scalability, and avoiding unstable intermediates.

Mechanism: This method converts 1-methyl-1H-indole-3-carboxylic acid directly to the isocyanate, which is immediately trapped by 3-methoxybenzylamine.

Reagents:

-

Precursor: 1-methyl-1H-indole-3-carboxylic acid (1.0 equiv)

-

Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Base: Triethylamine (Et₃N) (1.2 equiv)

-

Nucleophile: 3-methoxybenzylamine (1.1 equiv)

-

Solvent: Anhydrous Toluene (0.1 M concentration)

Step-by-Step Procedure:

-

Activation: In a flame-dried flask under Argon, dissolve the indole-carboxylic acid and Et₃N in anhydrous toluene.

-

Azide Formation: Add DPPA dropwise at 0°C. Stir for 30 mins, then warm to room temperature (RT) for 1 hour.

-

Rearrangement (The Critical Step): Heat the mixture to 80–90°C .

-

Coupling: Cool the solution slightly (to ~50°C) and add 3-methoxybenzylamine dropwise.

-

Note: Adding the amine to the hot isocyanate prevents the isocyanate from dimerizing.

-

-

Precipitation: Stir at 50°C for 2 hours, then cool to RT. The urea product often precipitates as a solid.